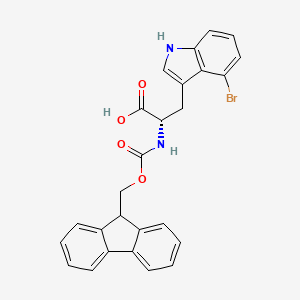

N-Fmoc-4-bromo-L-tryptophan

Beschreibung

N-Fmoc-4-bromo-L-tryptophan is a modified amino acid derivative widely used in peptide synthesis and chemical biology. It features a bromine atom at the 4-position of the indole ring of tryptophan, coupled with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group. This structural modification enhances its utility in solid-phase peptide synthesis (SPPS), where the Fmoc group enables selective deprotection under mild basic conditions .

Eigenschaften

IUPAC Name |

(2S)-3-(4-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMZDLOCSOPQHB-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C(=CC=C5)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4-bromo-L-tryptophan typically involves the bromination of L-tryptophan followed by the protection of the amino group with an Fmoc group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The Fmoc protection is achieved by reacting the brominated tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine .

Industrial Production Methods

Industrial production of N-Fmoc-4-bromo-L-tryptophan follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-4-bromo-L-tryptophan undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Reaction conditions often involve solvents like DMF or dichloromethane and may require catalysts such as palladium complexes.

Deprotection Reactions: Piperidine in DMF is the standard reagent for removing the Fmoc group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields an N-substituted tryptophan derivative.

Deprotection Reactions: The primary product is 4-bromo-L-tryptophan, with the Fmoc group removed.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

-

Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS) : N-Fmoc-4-bromo-L-tryptophan is utilized as a building block in SPPS, enabling the construction of peptides with specific sequences. The Fmoc group can be easily removed under mild basic conditions, facilitating sequential addition of amino acids .

- Synthesis of Bioactive Peptides : It has been used to synthesize peptides that exhibit biological activity, including antimicrobial properties. For instance, analogues derived from tryptophan have shown efficacy against various bacterial strains .

-

Drug Development

- Neurological Disorders : The compound's structure allows it to play a role in developing pharmaceuticals targeting serotonin pathways, which are crucial for mood regulation and treating conditions like depression and anxiety .

- Antimicrobial Agents : Research indicates that derivatives of N-Fmoc-4-bromo-L-tryptophan can lead to the synthesis of new antimicrobial agents. For example, studies have demonstrated that certain tryptophan analogues exhibit significant antibacterial activity against resistant strains like Pseudomonas aeruginosa .

- Bioconjugation Techniques

- Fluorescent Probes

Case Study 1: Antimicrobial Activity

A study conducted on various N-Fmoc-4-bromo-L-tryptophan derivatives revealed their potential as antimicrobial agents. Specifically, analogues were tested against Gram-negative bacteria, showing promising results with Minimum Inhibitory Concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Peptide Synthesis for Cancer Research

Research into the synthesis of indole-substituted tryptophan derivatives highlighted their utility in creating peptides that target cancer cells. These derivatives were incorporated into cyclic peptides that demonstrated antiproteasomal activity in human cancer cell lines .

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | Enables complex peptide formation with specific sequences |

| Drug Development | Targeting neurological disorders | Potential antidepressant properties linked to serotonin |

| Bioconjugation | Attachment of biomolecules | Enhances drug delivery mechanisms |

| Fluorescent Probes | Biological imaging | Useful for studying molecular interactions |

Wirkmechanismus

The mechanism of action of N-Fmoc-4-bromo-L-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to expose the free amine for further reactions.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Chemical Formula : C₂₆H₂₁BrN₂O₄

- Molecular Weight : 505.36 g/mol (varies slightly between sources: 505.368 in ) .

- CAS Number : 2244532-69-0 .

- Purity : >95% (as reported by WuXi TIDES) .

- Solubility : Typically soluble in polar aprotic solvents like DMF or DMSO, critical for SPPS workflows .

The bromine substitution at the 4-position introduces steric and electronic effects, making this compound valuable for studying protein-ligand interactions, fluorescence quenching, or as a precursor for cross-coupling reactions in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Fmoc-Tryptophan Derivatives

*Prices are approximate and vendor-dependent. Data for N-Fmoc-4-bromo-L-tryptophan sourced from .

Key Observations:

Substituent Position and Reactivity :

- The 4-bromo substitution in N-Fmoc-4-bromo-L-tryptophan distinguishes it from analogs like N-Fmoc-5-bromo-L-tryptophan (5-Br) or N-Fmoc-6-chloro-L-tryptophan (6-Cl). The 4-position bromine may influence π-stacking interactions in peptides or alter electronic properties for downstream reactions (e.g., Suzuki-Miyaura coupling) .

- Chlorine at the 6-position (CAS 62801-69-8, listed in ) reduces molecular weight compared to brominated analogs but may offer less steric bulk for targeted modifications .

Commercial Availability and Cost: N-Fmoc-4-bromo-L-tryptophan is priced at $334.90 per gram (1g scale), significantly higher than unmodified N-Fmoc-L-tryptophan (~$200/g). This reflects the added cost of bromination and specialized purification . Bulk pricing tiers (e.g., $2,143.20 for 10g) suggest economies of scale, though suppliers like WuXi TIDES require custom quotes for quantities ≥50g .

Delivery and Logistics: Delivery times vary by vendor.

Functional Versatility :

- Bromine’s higher atomic weight and polarizability compared to chlorine may enhance fluorescence quenching efficiency or stabilize halogen bonds in protein engineering .

Research Implications and Limitations

- Data Gaps: Limited comparative solubility, stability, or reactivity data for halogenated Fmoc-tryptophan derivatives in peer-reviewed literature.

- Supplier Discrepancies : Purity and pricing vary between vendors, necessitating rigorous quality control for reproducible results.

Biologische Aktivität

N-Fmoc-4-bromo-L-tryptophan is a synthetic derivative of the amino acid tryptophan, distinguished by the presence of a bromine atom at the 4-position of the indole ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus. This compound has garnered interest in various biological applications due to its unique structural characteristics, which enhance its utility in peptide synthesis and biological studies.

- Molecular Formula : C26H21BrN2O4

- Molecular Weight : Approximately 505.36 g/mol

- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromo-1H-indol-3-yl)propanoic acid

- CAS Number : 2244532-69-0

The Fmoc group serves as a temporary protective group that can be easily removed under mild basic conditions, facilitating selective reactions during peptide assembly. The bromine substituent enables further chemical modifications, making it a versatile building block in medicinal chemistry and bioconjugation.

Interaction Studies

Research indicates that derivatives of tryptophan, including N-Fmoc-4-bromo-L-tryptophan, may influence receptor binding and modulate signaling pathways. Preliminary studies suggest potential interactions with serotonin receptors, which are crucial in neurotransmission and mood regulation. The bromo substituent may enhance the binding affinity to various biological targets compared to non-brominated analogs.

Case Studies

-

Peptide Synthesis and Drug Development :

- N-Fmoc-4-bromo-L-tryptophan is utilized in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides with specific sequences. Its incorporation into peptides is pivotal for developing new pharmaceuticals targeting neurological disorders, leveraging the role of tryptophan in serotonin production .

- Fluorescent Probes :

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-Fmoc-L-tryptophan | L-isomer; widely used in peptides | Commonly used without bromination |

| N-Boc-4-bromo-D-tryptophan | Uses Boc protecting group | More stable under acidic conditions |

| 5-Hydroxytryptophan | Hydroxylated derivative | Involved in serotonin synthesis |

| 4-Methyl-D-tryptophan | Methyl substitution at 4-position | Affects pharmacological properties |

N-Fmoc-4-bromo-L-tryptophan's unique combination of an Fmoc protecting group and bromine substitution enhances its synthetic versatility while retaining significant biological activity potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.